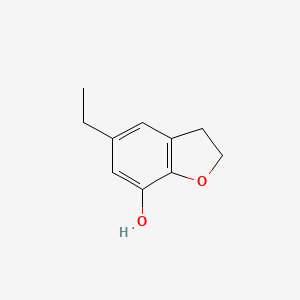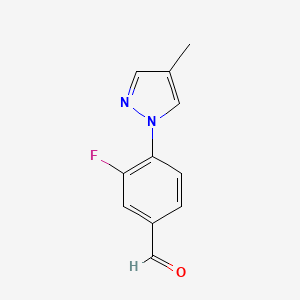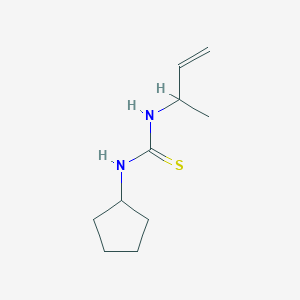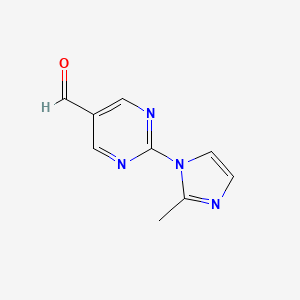
5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazono group attached to a dihydropyridine ring, with a chlorine atom at the 5-position and a diphenylmethylene group at the 2-position. Its distinct chemical structure makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine typically involves the condensation of 5-chloro-2-hydrazinopyridine with benzophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazono linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine involves its interaction with molecular targets through its hydrazono and diphenylmethylene groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Known for its antiviral activity against SARS-CoV-2.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 5-Chloro-2-((diphenylmethylene)hydrazono)-1,2-dihydropyridine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C18H14ClN3 |
|---|---|
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
N-(benzhydrylideneamino)-5-chloropyridin-2-amine |
InChI |
InChI=1S/C18H14ClN3/c19-16-11-12-17(20-13-16)21-22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI-Schlüssel |
CWTTWUOXSLEKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


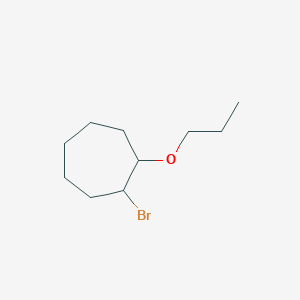
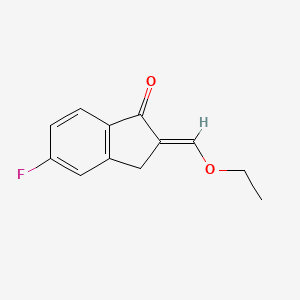
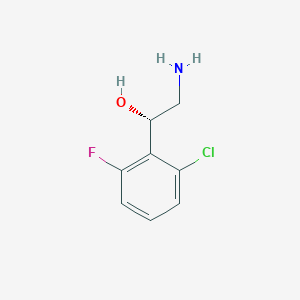
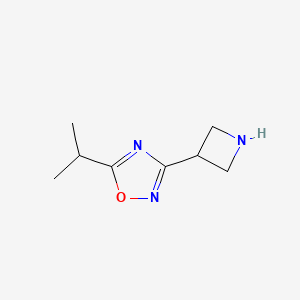

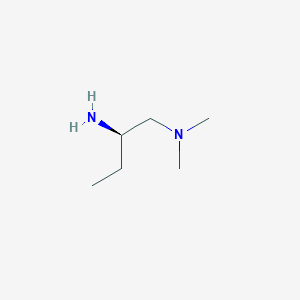
![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)
